molecular formula C8H11NO5 B13806862 1-(1-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid

1-(1-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B13806862
M. Wt: 201.18 g/mol
InChI Key: SMNZRNHRKMEAHH-UHFFFAOYSA-N
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Description

1-(1-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid is a unique organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its pyrrolidine ring structure, which is substituted with carboxyethyl and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the reaction of suitable starting materials under controlled conditions. One common method involves the reaction of pyrrolidine derivatives with carboxyethylating agents. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The process may also include purification steps such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The carboxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl-substituted pyrrolidine compounds.

Scientific Research Applications

1-(1-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

    1-Carboxyethyl-4,4’-bipyridine: Known for its photochromic properties and used in metal-organic frameworks.

    1-Carboxyethyl-2-phenylthiophenylacetic acid:

Uniqueness: 1-(1-Carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid stands out due to its unique pyrrolidine ring structure and the presence of both carboxyethyl and oxo groups. This combination of functional groups imparts distinctive chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H11NO5

Molecular Weight

201.18 g/mol

IUPAC Name

1-(1-carboxyethyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H11NO5/c1-4(7(11)12)9-5(8(13)14)2-3-6(9)10/h4-5H,2-3H2,1H3,(H,11,12)(H,13,14)

InChI Key

SMNZRNHRKMEAHH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C(CCC1=O)C(=O)O

Origin of Product

United States

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